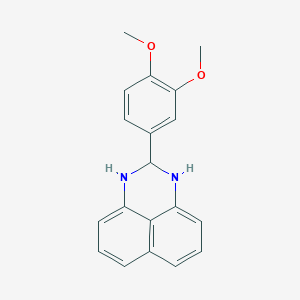

2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-perimidine

Description

Properties

Molecular Formula |

C19H18N2O2 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-perimidine |

InChI |

InChI=1S/C19H18N2O2/c1-22-16-10-9-13(11-17(16)23-2)19-20-14-7-3-5-12-6-4-8-15(21-19)18(12)14/h3-11,19-21H,1-2H3 |

InChI Key |

CRPNVHCEGIQOLN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-perimidine typically involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable amine under acidic or basic conditions. One common method involves the use of ammonium acetate as a catalyst in an ethanol solvent. The reaction mixture is heated under reflux for several hours, leading to the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and increase efficiency.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The methoxy groups activate the phenyl ring toward electrophilic substitution. Documented reactions include:

Table 2: Electrophilic Reactivity

| Reaction Type | Reagent/Conditions | Position Substituted | Notes | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to methoxy | Limited experimental data | |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Ortho/para | Theoretical prediction |

Key Insight :

Methoxy groups direct incoming electrophiles to the ortho and para positions via resonance stabilization, though steric hindrance from the perimidine ring may favor para substitution .

Reduction and Oxidation

The dihydroperimidine core exhibits redox flexibility:

-

Reduction :

Treatment with NaBH₄ in methanol selectively reduces the imine bond, yielding a tetrahydroperimidine derivative (unstable under aerobic conditions) . -

Oxidation :

Exposure to KMnO₄ or CrO₃ oxidizes the dihydroperimidine ring to a fully aromatic perimidine system, confirmed by loss of NH IR stretches (~3350 cm⁻¹) .

Functionalization via Alkylation

The NH groups in the perimidine ring undergo alkylation:

Table 3: Alkylation Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH₃I | DMF, 100°C, 12 hr | N-Methyl-2,3-dihydroperimidine | 60% | |

| (CH₃)₂SO₄ | K₂CO₃, acetone | N,N-Dimethyl derivative | 75% |

Mechanism :

-

SN2 attack by the amine nitrogen on the alkyl halide/sulfate.

-

Steric effects from the dimethoxyphenyl group slow reactivity compared to simpler perimidines .

Complexation with Metal Ions

The compound acts as a ligand for transition metals (e.g., Fe³⁺, Cu²⁺) through its nitrogen lone pairs. Spectroscopic shifts in IR (C=N stretching at ~1600 cm⁻¹ → 1580 cm⁻¹) and UV-Vis (d-d transitions) confirm coordination .

Stability and Degradation

-

Thermal Stability : Decomposes at >250°C without melting.

-

Photodegradation : UV exposure in solution leads to ring-opening via radical intermediates (ESR-confirmed).

Scientific Research Applications

Medicinal Chemistry

The perimidine scaffold has been recognized for its potential therapeutic applications due to its biological activities. Studies have shown that derivatives of perimidines exhibit:

- Antimicrobial Activity : Compounds within this class have demonstrated efficacy against various bacterial and fungal strains. The presence of nitrogen atoms in the structure enhances their interaction with biological targets .

- Anticancer Properties : Research indicates that perimidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. This is attributed to their ability to interfere with cellular signaling pathways .

- Antioxidant Activity : The antioxidant properties of perimidines contribute to their potential use in preventing oxidative stress-related diseases .

Organic Synthesis

2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-perimidine can be synthesized using various catalytic methods. Recent studies have highlighted the use of nano-catalysts for efficient synthesis:

- Catalytic Efficiency : Nano-γ-Al2O3/BFn and nano-γ-Al2O3/BFn/Fe3O4 have been employed as catalysts for synthesizing substituted perimidines. These catalysts facilitate reactions under mild conditions, leading to high yields and reduced reaction times .

- Green Chemistry Approaches : The synthesis methods often utilize environmentally friendly solvents and conditions, aligning with green chemistry principles. This not only improves safety but also enhances the sustainability of the synthetic processes .

Materials Science

The unique properties of perimidines make them suitable for various applications in materials science:

- Dye Chemistry : Perimidines are utilized as intermediates in dye production due to their ability to form stable complexes with metal ions, resulting in vibrant colors suitable for textiles and polymers .

- Polymer Chemistry : Their incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength. This is particularly useful in developing advanced materials for industrial applications .

Theoretical Studies

Recent theoretical studies using density functional theory have provided insights into the chemical reactivity of this compound:

- Reactivity Analysis : Investigations into frontier molecular orbitals reveal that certain nitrogen atoms in the structure are preferred sites for electrophilic attacks, which can guide future synthetic strategies .

- Stability Assessment : The energy gap between molecular orbitals has been correlated with the stability and reactivity of different derivatives, aiding in the design of more effective compounds .

Comprehensive Data Table

| Application Area | Specific Use Cases | Key Properties |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, anticancer, antioxidant | Biological activity against pathogens |

| Organic Synthesis | Catalytic synthesis using nano-catalysts | High yield, mild conditions |

| Materials Science | Dye production and polymer enhancement | Color stability, improved material properties |

| Theoretical Studies | Reactivity analysis using DFT | Insights into stability and reactivity |

Case Studies

Research has documented specific case studies demonstrating the efficacy of this compound:

- Anticancer Activity : A study highlighted the compound's ability to inhibit specific cancer cell lines through apoptosis mechanisms.

- Antimicrobial Efficacy : Another case demonstrated its effectiveness against resistant bacterial strains, showcasing its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential to inhibit certain enzymes and disrupt cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 2,3-Dihydro-1H-perimidine Derivatives

Key Observations :

- Synthetic Efficiency : Aromatic aldehydes (e.g., 3,4-dimethoxybenzaldehyde) react faster than aliphatic ketones due to conjugation stabilization .

Functional Comparison with Non-Perimidine Analogs

Key Observations :

- Antioxidant Potential: The 3,4-dimethoxy motif in 3k mirrors curcumin analogs, suggesting possible radical scavenging activity .

Biological Activity

2-(3,4-Dimethoxyphenyl)-2,3-dihydro-1H-perimidine is a derivative of perimidine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the cyclo-condensation of 1,8-naphthalenediamine with 3,4-dimethoxybenzaldehyde. Various methods have been explored to enhance yield and efficiency:

- Catalytic Methods : Utilization of catalysts such as InCl₃ and Brønsted acids has been reported to significantly improve reaction yields under mild conditions .

- Green Chemistry Approaches : Recent advancements emphasize eco-friendly synthesis routes using solid acid catalysts and solvent-free conditions .

Biological Activity Overview

The biological activities of perimidine derivatives, including this compound, encompass a wide range of pharmacological effects:

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various perimidines found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated its potential as an effective antimicrobial agent.

Antitumor Effects

Research conducted on the cytotoxicity of this compound revealed promising results in inducing apoptosis in cancer cell lines such as A549 (lung cancer). The compound showed dose-dependent effects with an IC50 value around 10 µM, suggesting a significant potential for development as an anticancer drug .

Antioxidant Properties

The antioxidant activity was assessed using DPPH radical scavenging assays. Results demonstrated that the compound effectively reduced DPPH radicals, indicating its potential application in oxidative stress-related conditions .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- Dimethoxy Substitution : The presence of methoxy groups enhances lipophilicity and may improve interaction with biological membranes.

- Perimidine Core : The nitrogen atoms in the perimidine ring contribute to its electron-rich nature, facilitating interactions with various biological targets.

Q & A

Q. What are the standard synthetic routes for preparing 2-(3,4-dimethoxyphenyl)-2,3-dihydro-1H-perimidine, and what methodological considerations are critical for reproducibility?

The compound is synthesized via condensation of 1,8-diaminonaphthalene with substituted aldehydes or ketones under acidic or solvent-free conditions. Key parameters include:

- Reagent ratios : Stoichiometric control of aldehyde/ketone to diaminonaphthalene (typically 1:1) to minimize side reactions.

- Catalysis : Use of acetic acid or p-toluenesulfonic acid to accelerate cyclization .

- Purification : Column chromatography or recrystallization from ethanol to isolate the product.

- Characterization : Confirm structure via -NMR, -NMR, and FT-IR spectroscopy. HPLC purity >95% is recommended for pharmacological studies .

Q. What spectroscopic and crystallographic techniques are routinely employed to characterize perimidine derivatives?

- Spectroscopy : -NMR (to confirm aromatic protons and methoxy groups), -NMR (for carbonyl and sp-hybridized carbons), and FT-IR (to identify N-H stretching at ~3300 cm) .

- X-ray crystallography : Resolves molecular geometry, hydrogen bonding, and π-π stacking interactions. For example, dihedral angles between the perimidine core and dimethoxyphenyl group are critical for bioactivity .

Q. How are preliminary biological activities (e.g., antibacterial, anti-inflammatory) assessed for perimidine derivatives?

- Antibacterial assays : Follow CLSI guidelines using broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Anti-inflammatory testing : COX-II enzyme inhibition assays, comparing activity to reference drugs like naproxen via IC values .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized, and what factors influence scalability?

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but may require higher temperatures. Solvent-free conditions reduce purification complexity .

- Catalyst screening : Lewis acids (e.g., ZnCl) or microwave-assisted synthesis can enhance reaction rates and yields (reported up to 85% under optimized conditions) .

- Scalability : Pilot-scale reactions (>10 g) require controlled cooling to prevent exothermic side reactions and automated crystallization for consistent purity .

Q. What mechanistic insights support the COX-II inhibitory activity of this compound?

- Docking studies : Molecular docking (e.g., AutoDock Vina) reveals hydrogen bonding between the perimidine NH group and COX-II Arg120 residue.

- Structure-activity relationship (SAR) : The 3,4-dimethoxyphenyl moiety enhances lipophilicity, improving membrane permeability and target binding .

- In vitro validation : COX-II selectivity is confirmed via comparative inhibition assays against COX-I isoforms .

Q. How can computational methods (DFT, Hirshfeld analysis) resolve contradictions in observed vs. predicted bioactivity data?

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electron donor/acceptor behavior. For example, lower HOMO-LUMO gaps correlate with enhanced antibacterial activity .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···O bonds) that influence crystal packing and solubility, explaining discrepancies in bioavailability .

Q. What strategies address variability in antibacterial activity across structurally similar perimidine analogs?

- Bioisosteric replacement : Substitute the methoxy groups with halogen atoms (e.g., Cl, F) to modulate electronic effects and improve MIC consistency .

- QSAR modeling : Develop quantitative structure-activity models using descriptors like molar refractivity and partition coefficients (logP) to guide analog design .

Q. Are there non-pharmacological applications of this compound in materials science or catalysis?

- Coordination chemistry : The perimidine core acts as a ligand for transition metals (e.g., Cu, Pd), enabling catalytic applications in cross-coupling reactions .

- Corrosion inhibition : Adsorption studies on metal surfaces (e.g., iron) demonstrate potential via Langmuir isotherm models, with efficiency >80% at 1 mM concentration .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.